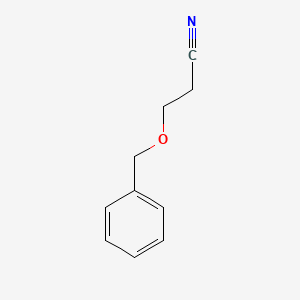
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).
Molecular Structure Analysis
The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).
Chemical Reactions and Properties
Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).
Applications De Recherche Scientifique
Influence on Plant Growth
- A study by Asakavičiūtė et al. (2013) explored the influence of 1,5-benzodiazepine derivatives, including 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, on the growth of narrow-leafed lupin (Lupinus angustifolius L.). These compounds were found to stimulate lupin root growth, stem elongation, and overall biomass. They also reduced the infestation of lupin plants with Fusarium and Colletotrichum fungi, suggesting potential agricultural applications (Asakavičiūtė et al., 2013).
Synthesis of Dipeptide Mimetics
- Lauffer and Mullican (2002) developed a method for synthesizing a derivative of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which acts as a dipeptide mimetic. This compound has potential applications in the synthesis of inhibitors for interleukin-1beta converting enzyme, which is relevant in pharmaceutical research (Lauffer & Mullican, 2002).
Pharmacological Properties
- A study by Nawrocka et al. (1996) investigated the pharmacological properties of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and its derivatives, which are closely related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. These compounds exhibited anxiolytic and antidepressive activities, indicating their potential in psychotherapeutic applications (Nawrocka et al., 1996).
Antibacterial Activities
- Akbarzadeh et al. (2012) synthesized new derivatives of 1H-1,5-benzodiazepine, including compounds structurally related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and evaluated their in vitro antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Akbarzadeh et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQEBMKCDEDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908915 |
Source


|
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
CAS RN |
104310-02-3 |
Source


|
| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)









